2,4-Diaminonicotinic acid
Description
Nicotinic acid derivatives are widely studied for their pharmacological and chemical properties, including roles as enzyme inhibitors, receptor modulators, and precursors in drug synthesis.
Properties
IUPAC Name |
2,4-diaminopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVHIGCHGCUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856477 | |
| Record name | 2,4-Diaminopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393582-16-5 | |
| Record name | 2,4-Diaminopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminonicotinic acid typically involves the nitration of nicotinic acid, followed by reduction and subsequent amination. One common method includes the nitration of nicotinic acid to form 2,4-dinitronicotinic acid, which is then reduced to 2,4-diaminonicotinic acid using hydrogenation or other reducing agents under controlled conditions .
Industrial Production Methods: Industrial production methods for 2,4-diaminonicotinic acid often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diaminonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2,4-Diaminonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-diaminonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence metabolic pathways, including those involved in redox reactions and cellular signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2,4-diaminonicotinic acid with key analogs based on available
Notes:
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: Methyl or CF₃ groups (e.g., in 6-amino-4-methylnicotinic acid) may enhance membrane permeability, aligning with Lipinski’s rules .
- Toxicity: While 2,4-dichlorophenoxyacetic acid (a unrelated compound) has well-documented toxicity , aminonicotinic acids generally show low acute toxicity due to high water solubility.
Biological Activity
2,4-Diaminonicotinic acid (DANA) is a derivative of nicotinic acid, featuring two amino groups at the 2 and 4 positions of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. Research has indicated that DANA may possess various therapeutic properties, including anti-inflammatory and antimicrobial effects. This article aims to summarize the biological activity of DANA, supported by case studies and research findings.
Chemical Structure and Properties
DANA is characterized by its molecular formula and a molecular weight of approximately 168.16 g/mol. The presence of amino groups enhances its solubility in water and its interaction with biological systems.
1. Antimicrobial Activity
Studies have demonstrated that DANA exhibits antimicrobial properties against various pathogens. For instance, research has shown that DANA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with protein synthesis.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| Gram-positive | |
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 18 |
| Gram-negative | |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Properties
DANA has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro assays have shown that DANA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Case Study:
A study involving murine models demonstrated that administration of DANA significantly reduced paw edema in response to inflammatory stimuli, suggesting a potential for treating inflammatory diseases.
1. Potential Use in Cancer Therapy
Recent research has indicated that DANA may serve as a lead compound for developing new anticancer agents. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.
2. Neuroprotective Effects
DANA's ability to penetrate the blood-brain barrier suggests potential neuroprotective properties. Experimental studies have reported that DANA can mitigate oxidative stress-induced neuronal damage, which may be beneficial in neurodegenerative diseases.
Research Findings
Several studies have highlighted the diverse biological activities of DANA:
- Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry reported significant antimicrobial activity against various strains, supporting its potential use as an antibiotic agent .
- Anti-inflammatory Effects: Research conducted by Zhang et al. demonstrated that DANA reduced inflammation markers in animal models, highlighting its therapeutic potential in treating inflammatory diseases .
- Neuroprotective Properties: A recent investigation found that DANA administration improved cognitive function in rodent models subjected to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4-Diaminonicotinic acid with high purity?
- Methodological Guidance :
- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and anhydrous solvents to minimize side reactions.
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:dichloromethane gradients) to isolate the compound.
- Purity Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Example Parameters :
| Technique | Solvent System | Detection Method | Purity Threshold |
|---|---|---|---|
| HPLC | 70:30 H₂O:MeOH | UV-Vis (254 nm) | ≥98% |
| NMR | DMSO-d6 | ¹H/¹³C | No impurity peaks |
Q. How should researchers ensure sample integrity during storage and analysis of 2,4-Diaminonicotinic acid?
- Methodological Guidance :
- Storage : Store samples at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation.
- Contamination Mitigation : Use glassware rinsed with HPLC-grade solvents and implement blank controls during analysis.
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare degradation products via LC-MS .
Q. What analytical techniques are most effective for quantifying 2,4-Diaminonicotinic acid in complex matrices?
- Methodological Guidance :
- HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (85:15). Calibrate with a linear range of 0.1–100 µg/mL (R² > 0.99).
- Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for enhanced specificity in biological matrices .
Advanced Research Questions
Q. How can researchers design experiments to account for the variable stability of 2,4-Diaminonicotinic acid under different environmental conditions?
- Methodological Guidance :
- Temporal Variability Analysis : Collect samples at multiple timepoints (e.g., 0, 24, 48, 72 hours) under varying pH (3–9), temperature (4–40°C), and light exposure.
- Multivariate Modeling : Use response surface methodology (RSM) to model degradation kinetics and identify critical factors .
- Example Experimental Design :
| Factor | Levels Tested | Response Variable |
|---|---|---|
| pH | 3, 5, 7, 9 | % Degradation (HPLC) |
| Temperature (°C) | 4, 25, 40 | Half-life (t₁/₂) |
Q. What statistical approaches are appropriate for analyzing contradictory data in studies involving 2,4-Diaminonicotinic acid?
- Methodological Guidance :
- Multiple Comparison Corrections : Apply Dunnett’s test (for comparisons against a control) or Tukey’s HSD (for all pairwise comparisons) to reduce Type I errors .
- Meta-Analysis : Pool data from independent studies using random-effects models to resolve discrepancies (e.g., heterogeneity assessed via I² statistic) .
Q. What advanced oxidation processes (AOPs) have been validated for studying the degradation pathways of 2,4-Diaminonicotinic acid?
- Methodological Guidance :
- Electro-Fenton Process : Use boron-doped diamond (BDD) electrodes at 10 mA/cm² with Fe²⁺ (0.1 mM) and H₂O₂ (5 mM) to generate hydroxyl radicals. Monitor intermediates via LC-MS .
- Photocatalytic Degradation : Employ TiO₂ nanoparticles under UV light (λ = 365 nm) to assess mineralization efficiency (e.g., TOC removal >80% in 6 hours) .
Key Considerations for Data Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
